(3-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Historical Development of Fluorophenyl-Thioether-Imidazole Derivatives
The convergence of fluorophenyl, thioether, and imidazole motifs emerged from three distinct synthetic lineages. Early work on imidazole thioethers dates to 1997 patent literature describing AII angiotensin antagonists featuring imidazole-thioether scaffolds. Parallel developments in fluorinated heterocycles gained momentum through Pd-catalyzed [4+2] annulation strategies, enabling precise fluorine placement on nitrogen-containing rings. The critical breakthrough came through Groebke-Blackburn-Bienayme multicomponent reactions, which allowed efficient construction of fused imidazole systems with tunable electronic properties.
A comparative analysis of synthetic milestones reveals key advancements:
The target compound's architecture specifically benefits from lessons learned in stabilizing axial fluorine conformations through charge-dipole interactions and optimizing sulfur's electronic effects on imidazole ring basicity.
Significance in Heterocyclic Medicinal Chemistry
This molecule exemplifies three strategic design principles in modern drug discovery:
Fluorine-mediated bioavailability enhancement : The 3-fluorophenyl group induces dipole moments that improve membrane permeability while resisting oxidative metabolism. Quantum mechanical studies of analogous systems show fluorine's electronegativity increases imidazole ring polarization, potentially enhancing target binding.
Thioether linker advantages : Compared to oxygen ethers, the sulfur atom provides greater conformational flexibility and improved pharmacokinetic properties. Crucially, the 4-methylbenzylthio moiety balances lipophilicity (clogP ≈ 3.2) with sufficient aqueous solubility (predicted logS ≈ -4.1).
4,5-Dihydroimidazole core benefits : Partial saturation of the imidazole ring reduces planarity, potentially decreasing intercalation-related toxicity while maintaining hydrogen-bonding capacity. This scaffold shows improved metabolic stability over fully aromatic imidazoles in hepatic microsome assays.
Recent docking studies of related compounds suggest strong potential for protein-ligand interactions:
| Structural Feature | Predicted Binding Contributions |
|---|---|
| 3-Fluorophenyl | π-π stacking with Phe residues |
| Thioether linker | Hydrophobic pocket occupancy |
| Dihydroimidazole carbonyl | Hydrogen bonding with catalytic aspartate |
Current Academic Knowledge Gaps
Despite progress, four critical unanswered questions persist:
Stereoelectronic effects of fluorine positioning : While 3-fluorophenyl substitution is common, comparative studies with 2- and 4-fluoro analogs remain sparse. The axial vs. equatorial fluorine orientation in related piperidine systems shows dramatic pharmacological differences, suggesting similar positional effects may exist in imidazole systems.
Thioether oxidation vulnerabilities : Limited data exists on the metabolic stability of the benzylthio group in human cytochrome P450 isoforms. Early microsomal studies of analog 27 (Table 1) showed 40% degradation over 60 minutes, hinting at potential sulfide oxidation liabilities.
Core scaffold functionalization limits : Current synthetic routes struggle with late-stage diversification of the dihydroimidazole ring. The Groebke-Blackburn-Bienayme reaction allows initial substitution but provides limited options for post-cyclization modifications.
Computational model disparities : Quantum mechanical calculations fail to fully explain enhanced bioactivity in fluorinated thioether-imidazoles. While electrostatic potential maps show minimal charge differences, observed EC50 improvements suggest unmodeled steric or dynamic effects.
Research Objectives and Hypotheses
Ongoing investigations prioritize three key objectives:
Objective 1 : Develop regioselective fluorination protocols enabling direct comparison of ortho-, meta-, and para-fluorophenyl analogs.
Hypothesis: Meta-fluorination (3-position) maximizes dipole alignment with target binding pockets while minimizing steric clashes.
Objective 2 : Establish structure-activity relationships for thioether substituents through systematic variation of:
- Benzyl ring substitution patterns
- Alkyl chain length between sulfur and aromatic groups
- Sulfur oxidation state (sulfide vs. sulfoxide vs. sulfone)
Objective 3 : Optimize catalytic asymmetric synthesis to access enantioenriched dihydroimidazole derivatives. Preliminary work suggests chiral phosphoric acid catalysts could induce >80% ee in related systems.
Emerging methodologies from recent literature provide promising tools:
Properties
IUPAC Name |
(3-fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-7-14(8-6-13)12-23-18-20-9-10-21(18)17(22)15-3-2-4-16(19)11-15/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZNMRPCWYCYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diamine with a carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached through a thiol-ene reaction or a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group in the compound is susceptible to nucleophilic substitution reactions. For example, alkylation or arylation can occur at the sulfur atom under specific conditions.
Key Findings :
-
Alkylation typically requires a strong base (e.g., NaH) to deprotonate the thioether, enhancing its nucleophilicity.
-
Amine substitutions proceed via an SN2 mechanism, with steric hindrance from the 4-methylbenzyl group influencing reaction rates .
Oxidation of the Thioether to Sulfone
The thioether group can be oxidized to a sulfone, altering the compound’s electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT, 4 h | Sulfone derivative | 85–90% | |
| H₂O₂ (30%), AcOH | 50°C, 8 h | Sulfone with minimal side reactions | 78% |
Key Findings :
-
mCPBA provides high selectivity for sulfone formation without over-oxidizing other functional groups.
-
The electron-withdrawing fluorine atom on the phenyl ring stabilizes the sulfone product, improving yields .
Hydrolysis of the Methanone Group
The methanone (C=O) group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.), H₂O, reflux | 12 h | Benzoic acid derivative | 60–70% | |
| NaOH (2M), EtOH, 80°C | 6 h | Sodium carboxylate intermediate | 55% |
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
-
The fluorophenyl group slows hydrolysis compared to non-fluorinated analogs due to its electron-withdrawing effects.
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring participates in EAS, though reactivity is moderated by the fluorine atom’s deactivating nature.
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to F | 40–50% | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to F | 35% |
Key Findings :
-
Fluorine directs incoming electrophiles to the meta and para positions, with para preference observed in nitration .
-
Steric hindrance from the 4-methylbenzyl group reduces reactivity at ortho positions .
Reduction of the Imidazole Ring
The 4,5-dihydroimidazole ring can undergo further reduction to form a saturated imidazolidine structure.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, RT, 12 h | Imidazolidine derivative | 70–75% | |
| NaBH₄, NiCl₂ | THF, 0°C → RT, 3 h | Partial reduction with ring opening | 50% |
Key Findings :
-
Catalytic hydrogenation selectively reduces the imidazole ring without affecting the thioether or methanone groups .
-
NaBH₄ in the presence of NiCl₂ leads to partial reduction and potential ring-opening side reactions.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the aryl halide-like reactivity of the fluorophenyl group.
| Reaction | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 60–65% | |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, t-BuONa | Aminated derivatives | 55% |
Key Findings :
Scientific Research Applications
Inhibition of Enzymatic Activity
The compound exhibits the ability to inhibit various enzymes, particularly those involved in metabolic pathways. It has been shown to modulate cytochrome P450 enzymes, which play a crucial role in drug metabolism and activation. This modulation can potentially enhance drug efficacy and reduce adverse effects associated with drug interactions.
Antitumor Activity
Preliminary studies indicate that this compound possesses antitumor properties. It induces apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest and programmed cell death. This mechanism highlights its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
Research has demonstrated that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action can reduce inflammation in various models, suggesting its utility in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of (3-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone in vitro using various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis at low micromolar concentrations. The compound was found to activate caspase pathways, confirming its role in programmed cell death.
Case Study 2: Anti-inflammatory Properties
In another study focused on inflammation models, the compound was administered to mice with induced inflammation. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased tissue damage compared to control groups, supporting its potential application in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The fluorophenyl and methylbenzylthio groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Differences :
- Electronic Effects : The 3-fluorophenyl group in the target compound is less electron-withdrawing than the 4-nitrophenyl group in ’s compound, which may reduce electrophilicity but improve metabolic stability .
- Lipophilicity : The (4-methylbenzyl)thio group in the target compound offers moderate lipophilicity (logP ~3.5 estimated), compared to the highly lipophilic trifluoromethyl group in ’s compound (logP ~4.2) .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 3-fluorophenyl group may enhance target binding via dipole interactions, as seen in fluorinated kinase inhibitors. The (4-methylbenzyl)thio group’s bulkiness could hinder off-target interactions, improving selectivity .
- Thermal Stability : Differential scanning calorimetry (DSC) of analogous compounds shows melting points ranging from 150–200°C, suggesting the target compound’s stability aligns with this range .
- Toxicity : Sulfur-containing imidazoles (e.g., in ) exhibit lower cytotoxicity than sulfonamide derivatives, positioning the target compound as a safer candidate for preclinical testing .
Biological Activity
The compound (3-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- 3-Fluorophenyl group : A phenyl ring substituted with a fluorine atom, which may influence the compound's lipophilicity and metabolic stability.
- Thioether linkage : The presence of a thioether (-S-) group introduces unique electronic properties that can affect biological interactions.
- Dihydroimidazole core : This heterocyclic structure is known for its diverse pharmacological activities.
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, imidazole derivatives have shown efficacy against several cancer cell lines, including breast and leukemia cells . The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : Compounds similar to the one have been identified as inhibitors of key enzymes involved in cancer progression and inflammation. For example, imidazole derivatives have been reported to inhibit 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory processes .
- Metabolic Stability : The presence of fluorine in the 3-fluorophenyl group enhances metabolic stability, allowing for prolonged action within biological systems .
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of related compounds, it was found that imidazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines. For instance:
| Compound | Cell Line | % Inhibition |
|---|---|---|
| Compound A | MDA-MB-468 (Breast Cancer) | 84.83% |
| Compound B | T-47D (Breast Cancer) | 90.47% |
| Compound C | K-562 (Leukemia) | 81.58% |
These results suggest that compounds with similar structures to this compound may exhibit potent anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazole ring and substitution patterns on the phenyl groups can significantly alter potency and selectivity against various targets. For instance, replacing hydrogen atoms with halogen atoms has been shown to enhance binding affinity to specific receptors or enzymes .
Q & A
Q. What synthetic strategies are optimal for preparing (3-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?
A multi-step approach is recommended:
- Step 1 : Form the imidazole core via cyclization of thiourea derivatives with α-halo ketones. For substituted imidazoles, use sodium hydride and sulfonyl chlorides (e.g., benzenesulfonyl chloride) in anhydrous THF to protect reactive sites .
- Step 2 : Introduce the (4-methylbenzyl)thio group via nucleophilic substitution. Tert-butyllithium at −78°C facilitates deprotonation, followed by reaction with 3,4,5-trimethoxybenzoyl chloride or analogous electrophiles .
- Step 3 : Purify intermediates via flash column chromatography (hexane:ethyl acetate gradients) and recrystallize from methanol/water mixtures to achieve >95% purity .
Q. How can structural characterization of this compound be rigorously validated?
- X-ray crystallography : Resolve the dihydroimidazole ring conformation and fluorine/benzylthio substituent orientations. Studies on analogous 4,5-dimethylimidazoles reveal planar imidazole rings with substituent torsion angles <10° .
- NMR spectroscopy : Use -NMR to confirm fluorophenyl substitution ( to ppm for meta-F) and -NMR to verify dihydroimidazole protons (δ 3.5–4.5 ppm for CH groups) .
Q. What stability considerations are critical for handling this compound?
- Light sensitivity : Store in amber vials at −20°C under inert gas (N/Ar) to prevent oxidation of the thioether group .
- Hydrolytic degradation : Avoid aqueous buffers at pH >8, as the dihydroimidazole ring may undergo base-catalyzed ring-opening .
Advanced Research Questions
Q. How can reaction mechanisms for substituent introduction be elucidated?
- Kinetic isotopic labeling : Compare reaction rates of /-labeled intermediates to identify rate-determining steps (e.g., nucleophilic acyl substitution vs. radical pathways) .
- Computational modeling : Density Functional Theory (DFT) studies can map transition states for tert-butyllithium-mediated lithiation, which show energy barriers <25 kcal/mol for analogous imidazoles .
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC-MS limitations : Co-elution of benzylthio byproducts (e.g., sulfoxides) may occur. Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient: 40%→90% ACN over 20 min) to improve resolution .
- Mass spectral interpretation : Fragmentation patterns for the fluorophenyl group (m/z 95–97) may overlap with methylbenzylthio fragments (m/z 121–123). High-resolution MS (HRMS) with <5 ppm error is essential .
Q. How should contradictory data on thermal stability be resolved?
- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures () across studies. For example, imidazole derivatives with electron-withdrawing groups (e.g., -F) show values ~180–220°C, while electron-donating groups reduce stability by 20–40°C .
- Controlled atmosphere TGA : Perform thermogravimetric analysis under N vs. O to distinguish oxidative vs. pyrolytic degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
